4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-
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Overview
Description
4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- typically involves the reaction of thiourea with chloroacetyl chloride in the presence of a base such as sodium acetate . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazolidinone ring . The reaction conditions are generally mild, and the yield of the product is high.
Industrial Production Methods
Industrial production of thiazolidinones often employs green chemistry approaches to improve selectivity, purity, and yield . Methods such as multicomponent reactions, click chemistry, and nano-catalysis are used to enhance the efficiency of the synthesis . These methods also focus on reducing the environmental impact by minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidinones .
Scientific Research Applications
4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Imino-4-thiazolidinone: Shares a similar core structure but lacks the cyclobutyl and phenyl substituents.
2-Thioxo-4-thiazolidinone (Rhodanine): Contains a thioxo group instead of the imino group.
Thiazolidine-2,4-dione: Lacks the imino group and has a dione structure.
Uniqueness
4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- is unique due to its specific substituents, which enhance its biological activity and selectivity . The presence of the cyclobutyl and phenyl groups contributes to its distinct pharmacological profile .
Properties
CAS No. |
646997-62-8 |
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Molecular Formula |
C17H17N3OS2 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17N3OS2/c1-17(12-5-3-2-4-6-12)7-11(8-17)13-9-23-16(19-13)20-14(21)10-22-15(20)18/h2-6,9,11,18H,7-8,10H2,1H3 |
InChI Key |
HFHMKTNTCUCPLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C2=CSC(=N2)N3C(=O)CSC3=N)C4=CC=CC=C4 |
Origin of Product |
United States |
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